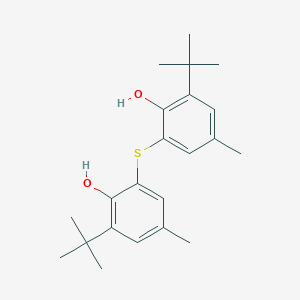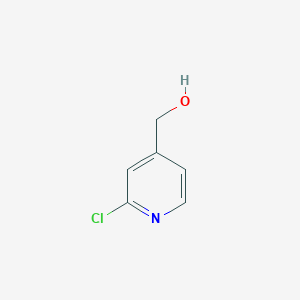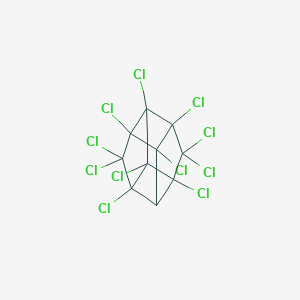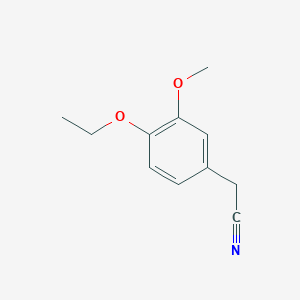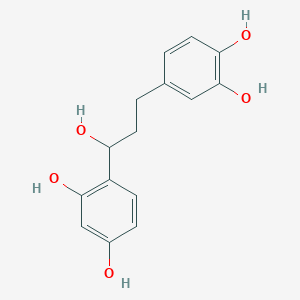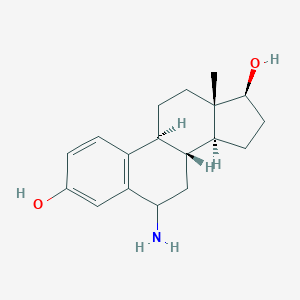
7-Aptadd
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Aptadd is a chemical compound that has been studied for its potential use in scientific research. It is a synthetic molecule that has been shown to have a range of biochemical and physiological effects, making it a promising tool for investigating various biological processes. In
Mecanismo De Acción
The mechanism of action of 7-Aptadd is not fully understood, but it is believed to act on certain enzymes and receptors in the body. It has been shown to inhibit the activity of certain enzymes, which may contribute to its anti-cancer properties. It has also been shown to bind to certain receptors in the brain, which may explain its effects on neurotransmitter systems.
Efectos Bioquímicos Y Fisiológicos
7-Aptadd has a range of biochemical and physiological effects, depending on the specific biological process being investigated. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and modulate neurotransmitter systems in the brain. It has also been shown to have antioxidant properties, which may contribute to its overall health benefits.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 7-Aptadd in lab experiments is its versatility. It has been shown to have potential applications in a range of biological processes, making it a useful tool for investigating various aspects of human health and disease. However, one limitation of using 7-Aptadd is its complexity. The synthesis method is challenging, and the compound itself is difficult to work with. This may limit its availability and use in certain research settings.
Direcciones Futuras
There are several future directions for research on 7-Aptadd. One area of interest is its potential use in the treatment of cancer. Further studies are needed to determine the specific mechanisms by which it inhibits cancer cell growth, as well as its potential use in combination with other cancer treatments. Another area of interest is its effects on neurotransmitter systems in the brain. Further studies are needed to determine the specific receptors and pathways involved, as well as its potential use in the treatment of neurological disorders. Additionally, further research is needed to optimize the synthesis method and improve the availability of 7-Aptadd for scientific research.
Métodos De Síntesis
The synthesis of 7-Aptadd involves several steps, including the reaction of 2,5-dimethoxyphenylacetonitrile with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone. This reaction results in the formation of 2,5-dimethoxyphenylacetonitrile-2,3-dichloro-5,6-dicyano-1,4-benzoquinone adduct, which is then reacted with hydrazine hydrate to form 7-Aptadd. The synthesis of 7-Aptadd is a complex process that requires a high level of expertise and specialized equipment.
Aplicaciones Científicas De Investigación
7-Aptadd has been used in scientific research to investigate a range of biological processes. It has been shown to have potential applications in the fields of cancer research, neuroscience, and immunology. In cancer research, 7-Aptadd has been studied for its ability to inhibit the growth of cancer cells. In neuroscience, it has been used to investigate the role of certain neurotransmitters in the brain. In immunology, it has been studied for its potential use in the treatment of autoimmune diseases.
Propiedades
Número CAS |
110325-37-6 |
|---|---|
Nombre del producto |
7-Aptadd |
Fórmula molecular |
C25H29NO2S |
Peso molecular |
407.6 g/mol |
Nombre IUPAC |
(7R,8R,9S,10R,13S,14S)-7-(4-aminophenyl)sulfanyl-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-dione |
InChI |
InChI=1S/C25H29NO2S/c1-24-11-9-17(27)13-15(24)14-21(29-18-5-3-16(26)4-6-18)23-19-7-8-22(28)25(19,2)12-10-20(23)24/h3-6,9,11,13,19-21,23H,7-8,10,12,14,26H2,1-2H3/t19-,20-,21+,23-,24-,25-/m0/s1 |
Clave InChI |
LJFZXLQZUJKMRI-RGJWXQDMSA-N |
SMILES isomérico |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)[C@@H](CC4=CC(=O)C=C[C@]34C)SC5=CC=C(C=C5)N |
SMILES |
CC12CCC3C(C1CCC2=O)C(CC4=CC(=O)C=CC34C)SC5=CC=C(C=C5)N |
SMILES canónico |
CC12CCC3C(C1CCC2=O)C(CC4=CC(=O)C=CC34C)SC5=CC=C(C=C5)N |
Sinónimos |
7 alpha-(4'-amino)phenylthio-1,4-androstadiene-3,17-dione 7-((4'-aminophenyl)thio)-1,4-androstadiene-3,17-dione 7-APTADD |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



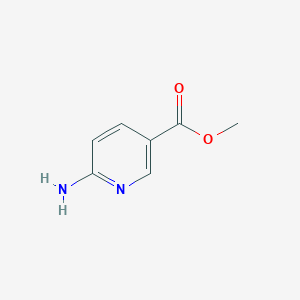
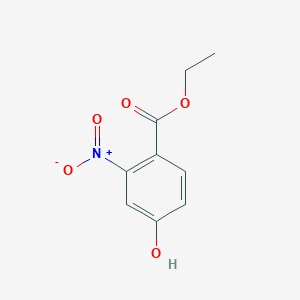
![2-[(1S,2R)-2-(dipropylamino)cyclopropyl]phenol](/img/structure/B27175.png)
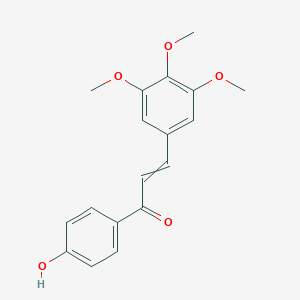
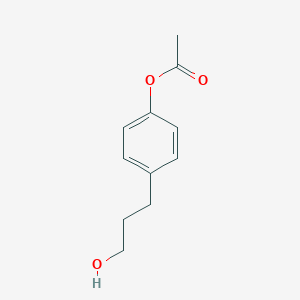
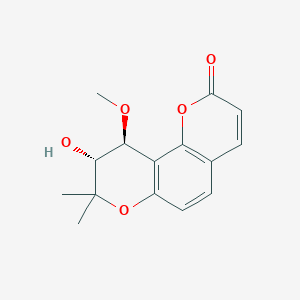
![Dimethyl 2-[(3-methyl-2-methylsulfonylimidazol-4-yl)methylidene]propanedioate](/img/structure/B27184.png)
